molecular formula C10H15BFNO3 B1456401 (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 944279-23-6

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Cat. No.: B1456401
CAS No.: 944279-23-6
M. Wt: 227.04 g/mol
InChI Key: WIRZCZXOJWPDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminoethoxy group and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase, considered as a potential drug target for cancer, diabetes, and neurodegenerative diseases . It plays a significant role in the development and progression of cancer .

Mode of Action

The compound interacts with its target, MARK4, by binding to it . This binding inhibits the activity of MARK4, as evidenced by the decrease in the hydrolysis of ATP . The compound shows excellent inhibition in the nanomolar range .

Biochemical Pathways

MARK4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation . It is also involved in the progression and migration of breast cancer cells by inhibiting Hippo signaling . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies .

Pharmacokinetics

The compound’s strong binding affinity for mark4 and moderate binding with human serum albumin suggest that it may have good bioavailability .

Result of Action

The compound selectively inhibits the growth of cancer cells . It has been shown to inhibit the colonogenic potential of cancer cells and induce apoptosis . The IC50 value of the compound was found to be in the micromolar range for MCF-7 and A549 cells .

Action Environment

The compound’s strong binding affinity for mark4 suggests that it may be stable and effective in a biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The starting material, 3-fluoroaniline, undergoes a nucleophilic substitution reaction with 2-(dimethylamino)ethyl chloride to form 4-(2-(dimethylamino)ethoxy)-3-fluoroaniline.

    Boronic Acid Formation: The intermediate 4-(2-(dimethylamino)ethoxy)-3-fluoroaniline is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The dimethylaminoethoxy group can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the dimethylaminoethoxy and fluorine substituents, making it less versatile in certain applications.

    4-Fluorophenylboronic Acid: Similar structure but lacks the dimethylaminoethoxy group, affecting its reactivity and applications.

    (4-(2-(Dimethylamino)ethoxy)phenyl)boronic Acid: Similar but without the fluorine atom, which can influence its chemical properties and biological activity.

Uniqueness

(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid is unique due to the combination of the dimethylaminoethoxy group and the fluorine atom on the phenyl ring. This unique structure enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs.

Properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BFNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRZCZXOJWPDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401191743
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944279-23-6
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944279-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[2-(Dimethylamino)ethoxy]-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401191743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(2-(Dimethylamino)ethoxy)-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.